N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide

Description

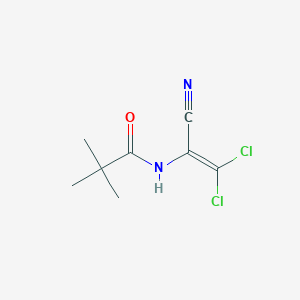

N-(2,2-Dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide is a chloro-substituted propanamide derivative characterized by a dichloro-cyanoethenyl moiety attached to a tertiary carboxamide group.

Properties

IUPAC Name |

N-(2,2-dichloro-1-cyanoethenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2O/c1-8(2,3)7(13)12-5(4-11)6(9)10/h1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPGTRGPLDMPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(=C(Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 2,2-dichloroacetonitrile with 2,2-dimethylpropanoic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide has several scientific research applications across different fields:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

Industry: Use in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an inhibitor, it may bind to specific enzymes or receptors, thereby modulating their activity. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related propanamide derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Analysis

Key Observations :

- Electron-withdrawing vs. directing groups: The target compound’s dichloro-cyanoethenyl group enhances electrophilicity, favoring nucleophilic substitution or cyclization reactions. In contrast, iodo or formyl groups in analogs enable cross-coupling or condensation reactions .

- Agrochemical relevance : Alachlor and other chloroacetamides (e.g., pretilachlor) demonstrate herbicidal activity via inhibition of fatty acid elongation, suggesting the target compound may share similar mechanisms due to its chloro substituents .

Biological Activity

N-(2,2-Dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a dichloro-cyanoethenyl group attached to a dimethylpropanamide backbone. The molecular formula is C₉H₁₃Cl₂N₃O, and its molecular weight is approximately 220.12 g/mol. The presence of halogen atoms and cyano groups suggests potential reactivity with biological macromolecules.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The structural features suggest that it may inhibit specific enzymes involved in metabolic pathways, similar to other compounds with halogenated substituents.

- Cellular Pathway Interaction : Research indicates potential interactions with cellular pathways related to apoptosis and cell proliferation. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes findings from various studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 10 | Disruption of mitochondrial function |

These results indicate that the compound's biological activity may be linked to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.

Case Studies

A notable case study involved the evaluation of the compound's effects on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of this compound:

- Treatment Regimen : Administered intraperitoneally at doses of 5, 10, and 20 mg/kg body weight.

- Results : A significant reduction in tumor volume was observed in treated groups compared to control (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-(3-Chloro-4-fluorophenyl)-N'-methylurea | C₉H₈ClF₂N₂O | Exhibits anti-tumor activity |

| 4-(Chloromethyl)phenyl-N,N-diethylamine | C₁₂H₁₅ClN₂ | Potent neurotoxic effects |

| N-(4-Bromophenyl)-N'-methylurea | C₉H₈BrN₂O | Similar enzyme inhibition properties |

These comparisons highlight the distinct properties and potential applications of this compound in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.